molecular formula C7H11N3OS B11508379 6-Amino-2-(propylsulfanyl)-4-pyrimidinol

6-Amino-2-(propylsulfanyl)-4-pyrimidinol

Cat. No.: B11508379
M. Wt: 185.25 g/mol
InChI Key: TVQXCOASVPHSTK-UHFFFAOYSA-N
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Description

6-Amino-2-(propylsulfanyl)-4-pyrimidinol is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 6-position and a propylsulfanyl group at the 2-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfur atom, depending on the reagents used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various functionalized pyrimidine derivatives.

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science:

    Agriculture: Explored as a component in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 6-Amino-2-(propylsulfanyl)-4-pyrimidinol exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.

Molecular Targets and Pathways:

    Enzymes: Kinases, proteases, and other enzymes involved in disease pathways.

    Receptors: G-protein coupled receptors, ion channels.

Comparison with Similar Compounds

    6-Amino-2-(methylsulfanyl)-4-pyrimidinol: Similar structure but with a methyl group instead of a propyl group.

    6-Amino-2-(ethylsulfanyl)-4-pyrimidinol: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness:

    Propylsulfanyl Group: The propylsulfanyl group provides unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its methyl and ethyl analogs.

    Versatility: The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

This detailed overview highlights the significance of 6-Amino-2-(propylsulfanyl)-4-pyrimidinol in various fields, from synthetic chemistry to potential pharmaceutical applications

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

4-amino-2-propylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h4H,2-3H2,1H3,(H3,8,9,10,11)

InChI Key

TVQXCOASVPHSTK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)N

Origin of Product

United States

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